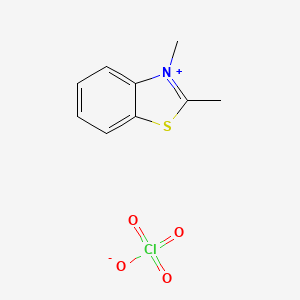

2,3-Dimethyl-1,3-benzothiazol-3-ium perchlorate

CAS No.: 706-67-2

Cat. No.: VC4124050

Molecular Formula: C9H10ClNO4S

Molecular Weight: 263.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 706-67-2 |

|---|---|

| Molecular Formula | C9H10ClNO4S |

| Molecular Weight | 263.7 g/mol |

| IUPAC Name | 2,3-dimethyl-1,3-benzothiazol-3-ium;perchlorate |

| Standard InChI | InChI=1S/C9H10NS.ClHO4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

| Standard InChI Key | FLSYUUDKLRRXAO-UHFFFAOYSA-M |

| SMILES | CC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O |

| Canonical SMILES | CC1=[N+](C2=CC=CC=C2S1)C.[O-]Cl(=O)(=O)=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzothiazolium cation and a perchlorate anion. The benzothiazole ring system incorporates a sulfur atom at position 1 and a nitrogen atom at position 3, which is quaternized by a methyl group. The 2-position is also methyl-substituted, conferring steric and electronic effects that influence reactivity . The perchlorate anion (ClO₄⁻) contributes to high solubility in polar solvents and enhances stability under oxidative conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 263.70 g/mol | |

| IUPAC Name | 2,3-dimethyl-1,3-benzothiazol-3-ium perchlorate | |

| Solubility | Soluble in DMSO, acetone, water | |

| Stability | Hygroscopic; store at 2–8°C |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 2,3-dimethylbenzothiazole with perchloric acid (HClO₄). The process typically involves:

-

Quaternization: Protonation of the benzothiazole nitrogen by HClO₄ under anhydrous conditions.

-

Crystallization: Isolation of the product through slow evaporation or antisolvent addition.

Reaction Scheme:

Industrial protocols optimize yield (>95%) by controlling stoichiometry and reaction temperature (40–60°C) .

Applications in Organic Synthesis

Catalysis and Intermediate Formation

The compound serves as a precursor for benzothiazole derivatives, which are pivotal in pharmaceuticals and agrochemicals. Its perchlorate anion facilitates nucleophilic substitutions, enabling the synthesis of:

-

Antimicrobial agents: Thiazole-based inhibitors targeting bacterial enzymes.

-

Fluorescent dyes: Conjugated systems for bioimaging, as demonstrated in studies using analogous benzothiazolium salts .

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Sulfoxides, sulfones |

| Reduction | NaBH₄, ethanol | Thiol derivatives |

| Alkylation | Alkyl halides, DMF | N-Alkylated benzothiazoles |

Biological Activity and Mechanisms

Antimicrobial Properties

Benzothiazolium derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Mechanistic studies suggest membrane disruption via cationic charge interactions and inhibition of DNA gyrase.

Comparative Analysis with Analogous Salts

The perchlorate derivative distinguishes itself from halide counterparts (e.g., iodide, bromide) through:

-

Enhanced Solubility: ClO₄⁻ improves solubility in aqueous and organic media compared to bulky halides .

-

Oxidative Stability: Resistance to degradation under ambient conditions .

Recent Research Advancements

Fluorescent RNA Probes

A 2023 study demonstrated that benzothiazolium-perchlorate conjugates function as RNA-selective fluorescent probes. The compound’s planar structure enables intercalation into RNA helices, with emission maxima at 580 nm (excitation: 480 nm) .

Catalytic Applications

The salt catalyzes cross-coupling reactions in ionic liquids, achieving turnover frequencies (TOF) of 1,200 h⁻¹ for Suzuki-Miyaura couplings. This outperforms traditional Pd-based catalysts in substrate scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume